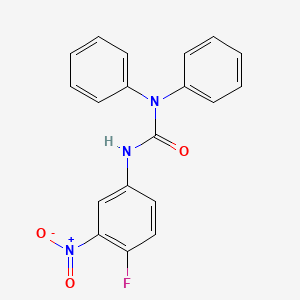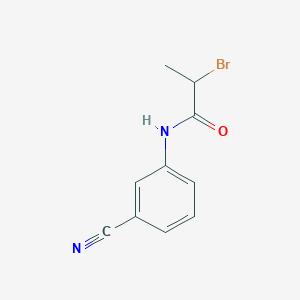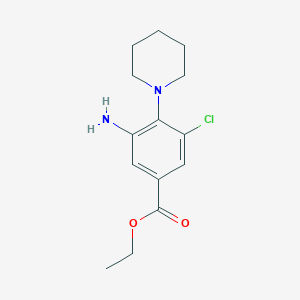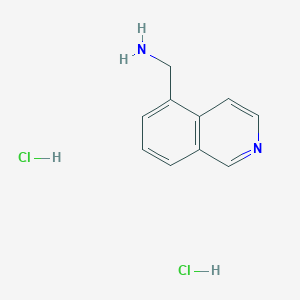![molecular formula C16H20N4O2 B7886007 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine](/img/structure/B7886007.png)
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a piperidin-4-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. For instance, 4-methoxyacetophenone can react with hydrazine hydrate under reflux conditions to form 3-(4-methoxyphenyl)-1H-pyrazole.
-
Introduction of the Carbonyl Group: : The pyrazole derivative can then be acylated using a suitable acyl chloride, such as piperidin-4-carbonyl chloride, in the presence of a base like triethylamine to yield the desired carbonylated pyrazole.
-
Coupling with Piperidin-4-amine: : The final step involves coupling the carbonylated pyrazole with piperidin-4-amine. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or ureas when reacted with acyl chlorides or isocyanates, respectively.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C to room temperature.
Substitution: Acyl chlorides or isocyanates in dichloromethane with a base like triethylamine.
Major Products
Oxidation: 1-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine.
Reduction: 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-hydroxymethyl]piperidin-4-amine.
Substitution: Various amides or ureas depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly for its interactions with G-protein coupled receptors (GPCRs).
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain GPCRs, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its biological activity.
1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine: Contains a methyl group instead of a methoxy group, which may affect its lipophilicity and receptor binding affinity.
Uniqueness
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its selectivity and potency in certain applications compared to similar compounds.
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-13-4-2-11(3-5-13)14-10-15(19-18-14)16(21)20-8-6-12(17)7-9-20/h2-5,10,12H,6-9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFSZUCKVKUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(1-Adamantyl)-2-hydroxyethyl] thiocyanate](/img/structure/B7886000.png)





![(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7886057.png)
![ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7886065.png)
